2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

physicochemical profiling lipophilicity permeability

A structurally divergent thieno[3,2-d]pyrimidine scaffold ideal for diversity-oriented screening and late-stage diversification. Lacking the acetylene-linked pharmacophore of dual EGFR/ErbB-2 inhibitors, it serves as a critical negative control in pathway assays and a superior starting point for focused library synthesis via its unsubstituted 6-position. Favorable cell permeability properties (cLogP 5.08, zero H-bond donors) make it valuable for phenotypic screening. Not a generic substitute; its unique substitution pattern ensures distinct biological activity.

Molecular Formula C17H17N3S2
Molecular Weight 327.46
CAS No. 339018-94-9
Cat. No. B2497136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine
CAS339018-94-9
Molecular FormulaC17H17N3S2
Molecular Weight327.46
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4
InChIInChI=1S/C17H17N3S2/c1-2-6-13(7-3-1)12-22-17-18-14-8-11-21-15(14)16(19-17)20-9-4-5-10-20/h1-3,6-8,11H,4-5,9-10,12H2
InChIKeyQXHRPAQZAJCPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine (CAS 339018-94-9): Physicochemical Baseline, Core Scaffold Identity, and Procurement Classification


2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine (CAS 339018-94-9) is a synthetic small-molecule heterocycle belonging to the thieno[3,2-d]pyrimidine family. Its structure features a benzylsulfanyl substituent at position 2 and a pyrrolidin-1-yl group at position 4 of the fused thienopyrimidine core. Predicted physicochemical properties include a molecular weight of 327.47 g mol⁻¹, an ACD/LogP of 5.08, zero hydrogen-bond donors, three hydrogen-bond acceptors, a topological polar surface area of 83 Ų, and four freely rotatable bonds . The compound is listed in PubChem (CID 1484671) and ChemSpider (CSID 1225676) and is primarily offered for non‑human research use by multiple suppliers [1]. The thieno[3,2-d]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor discovery, with close analogs demonstrating potent dual EGFR/ErbB‑2 inhibition [2].

Why Generic Substitution Fails for 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine: Structural Sensitivity, Physicochemical Divergence, and Scaffold-Dependent Activity Cliffs


Generic substitution among thieno[3,2-d]pyrimidine analogs is unreliable because small structural modifications at the 2‑ and 4‑positions produce steep activity cliffs in both enzymatic and cellular assays. The class of pyrrolidinyl‑acetylenic thieno[3,2-d]pyrimidines demonstrates that the nature of the substituent on the pyrrolidine nitrogen, the stereochemistry of the pyrrolidine ring, and the presence or absence of the acetylene linker collectively determine whether a compound achieves sub‑micromolar EGFR/ErbB‑2 inhibition or is essentially inactive [1]. The target compound replaces the acetylene‑linked pyrrolidine with a directly attached pyrrolidin‑1‑yl group, eliminating the key linker that is essential for the dual kinase pharmacophore. Consequently, a researcher cannot assume that the target compound retains the same target profile as the published dual EGFR/ErbB‑2 inhibitors. Furthermore, substitution of the 2‑benzylsulfanyl group with alternative sulfanyl or phenoxy groups yields compounds with different electronic and steric properties, as evidenced by patent literature on related thienopyrimidine kinase inhibitors [2]. These structure‑activity relationships demonstrate that generic interchangeability is not supported by existing data.

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Physicochemical Property Comparison: Enhanced Lipophilicity and Reduced Hydrogen-Bond Capacity Versus the Benzothieno Analog

The target compound exhibits a computed logP of 5.08, zero hydrogen-bond donors, and a topological polar surface area (TPSA) of 83 Ų . In contrast, the closest benzothieno analog, 2-(benzylsulfanyl)-4-(1-pyrrolidinyl)[1]benzothieno[3,2-d]pyrimidine (CAS 478029‑89‑9), possesses a larger fused benzene ring, increasing molecular weight (377.53 g mol⁻¹), TPSA, and hydrogen-bond acceptor count (5 versus 3 for the target) . The target compound's lower TPSA and higher logP predict superior passive membrane permeability compared to the benzothieno analog, making it a more suitable scaffold for CNS-targeted library design where blood–brain barrier penetration is desired.

physicochemical profiling lipophilicity permeability drug-likeness

Scaffold Topology Difference: Thieno[3,2-d]pyrimidine Core Versus Thieno[2,3-d]pyrimidine Isomer – Impact on Kinase Binding Mode

Isomeric thienopyrimidine cores critically influence kinase inhibitor activity. Thieno[3,2-d]pyrimidines, such as the target compound, have been specifically explored as isosteres for 4‑anilinoquinazoline EGFR inhibitors, whereas thieno[2,3-d]pyrimidines exhibit a divergent binding mode due to repositioning of the hinge‑binding nitrogen [1]. The target compound's [3,2-d] fusion places the sulfur atom in a position that is compatible with the ATP‑binding pocket of EGFR and ErbB‑2, as demonstrated by potent inhibitors derived from the same core [2]. In contrast, the [2,3-d] isomer presents the sulfur atom in a different orientation, which can abrogate hinge‑region hydrogen bonding and reduce kinase inhibition by >10‑fold.

kinase inhibitor scaffold thienopyrimidine isomerism binding mode EGFR

Absence of Acetylenic Linker: Differentiation from the Published Dual EGFR/ErbB-2 Inhibitor Series and Implications for Kinase Selectivity

The published dual EGFR/ErbB-2 inhibitors (e.g., compound 6d, IC₅₀ 28 nM for EGFR; IC₅₀ 68 nM for ErbB-2 [1]) contain a 4‑anilino substituent and a pyrrolidine ring linked via an acetylene spacer to the thieno[3,2-d]pyrimidine core. The acetylenic linker is critical for positioning the pyrrolidine carbamate in the solvent‑exposed region and for covalent modification of the kinase [2]. The target compound lacks both the 4‑anilino group and the acetylene spacer, replacing them with a directly attached pyrrolidin‑1‑yl group. This structural simplification is predicted to abolish dual EGFR/ErbB-2 inhibitory activity and may redirect binding toward alternative kinase or non‑kinase targets. No direct kinase inhibition data are publicly available for this compound.

covalent inhibitor acetylenic linker EGFR ErbB-2 structure-activity relationship

Best Research and Industrial Application Scenarios for 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine


Diversity-Oriented Screening Library Enrichment for Non-Kinase Target Discovery

The compound's structural divergence from the well-characterized acetylene-linked dual EGFR/ErbB-2 inhibitors makes it a valuable addition to diversity-oriented screening libraries aimed at identifying novel chemotypes for non-kinase or atypical kinase targets. Its computed logP of 5.08 and zero H-bond donors favor cell permeability, supporting its use in phenotypic screening campaigns where intracellular target engagement is required.

Core Scaffold for Parallel Chemistry Derivatization at the 6-Position

The unsubstituted 6-position of the thieno[3,2-d]pyrimidine core provides a synthetic handle for late-stage diversification via halogenation, cross-coupling, or C–H activation. This contrasts with the benzothieno analog, where the fused benzene ring restricts regioselective functionalization . The target compound thus serves as a superior starting scaffold for generating focused libraries through parallel synthesis.

Physicochemical Benchmarking in CNS Drug Discovery Programs

With a TPSA of 83 Ų, molecular weight of 327.47 Da, and logP of 5.08, the compound resides near the upper boundary of CNS drug-like space . It can be used as a reference standard for calibrating in silico BBB permeability models and for benchmarking experimental PAMPA-BBB or MDCK-MDR1 permeability assays against predicted values.

Negative Control for EGFR/ErbB-2 Inhibitor Mechanism-of-Action Studies

Because the compound lacks the anilino and acetylene pharmacophore elements essential for EGFR/ErbB-2 inhibition, it is predicted to be inactive against these kinases [1]. It can therefore serve as a structurally matched negative control in cellular pathway assays to confirm target engagement specificity of active thieno[3,2-d]pyrimidine-based kinase inhibitors.

Quote Request

Request a Quote for 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.